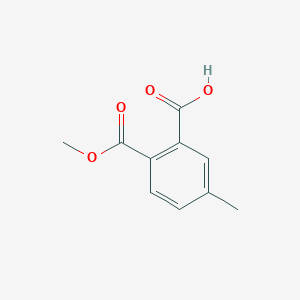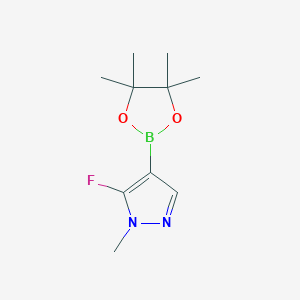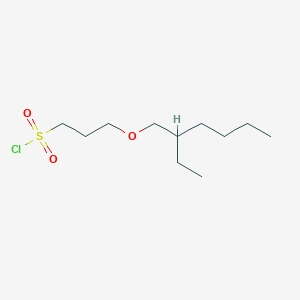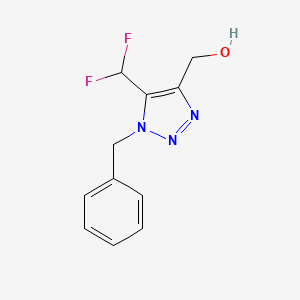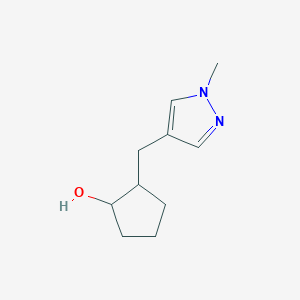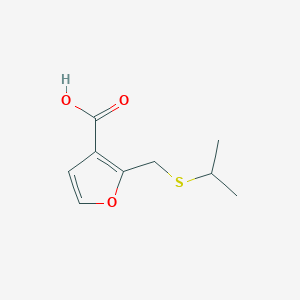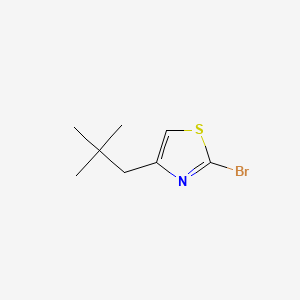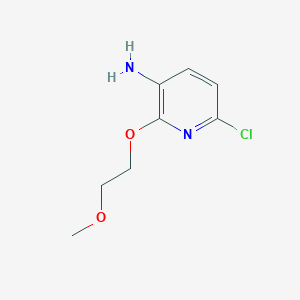
4-Bromo-2,5,6-trimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,5,6-trimethylpyrimidine is a heterocyclic aromatic organic compound with a bromine atom and three methyl groups attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA. The presence of the bromine atom and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,6-trimethylpyrimidine typically involves the bromination of 2,5,6-trimethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions: 4-Bromo-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or vinyl groups.
- Oxidized or reduced derivatives of the original compound.
科学研究应用
4-Bromo-2,5,6-trimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-Bromo-2,5,6-trimethylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.
相似化合物的比较
2,4,6-Trimethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Chloro-2,5,6-trimethylpyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2,5,6-Trimethylpyrimidine: Lacks the halogen atom, making it less versatile in synthetic applications.
Uniqueness: 4-Bromo-2,5,6-trimethylpyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in organic synthesis. The combination of the bromine atom and methyl groups also contributes to its distinct biological and pharmacological properties.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
4-bromo-2,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 |
InChI 键 |
PUGBMAKNDSQLHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


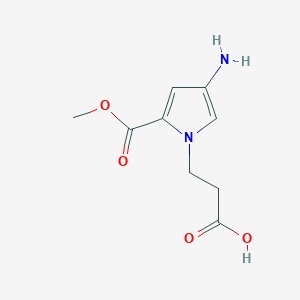
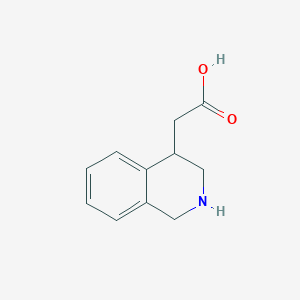
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)



